Tracazolate Exhibits β3-Selective Potentiation and Unique Subunit-Dependent Efficacy
Tracazolate's potency and intrinsic efficacy at recombinant GABAA receptors are profoundly influenced by the third subunit. It shows clear selectivity for β3 over β1-containing receptors, with a 9-fold higher potency at α1β3γ2 (EC50=1.5 μM) compared to α1β1γ2s (EC50=13.2 μM) . Its effect is further modulated by the specific third subunit (γ1-3, δ, ε) within the receptor complex [1].
| Evidence Dimension | EC50 for potentiation of GABA-evoked currents |
|---|---|
| Target Compound Data | α1β3γ2: EC50 = 1.5 μM; α1β1γ2s: EC50 = 13.2 μM |
| Comparator Or Baseline | α1β1γ2s vs α1β3γ2 (β3 vs β1 selectivity) |
| Quantified Difference | 9-fold difference (1.5 μM vs 13.2 μM) |
| Conditions | Recombinant human GABAA receptors expressed in Xenopus laevis oocytes, two-electrode voltage clamp |
Why This Matters
This data quantifies tracazolate's β3-preferring selectivity, a key differentiator from benzodiazepines which require a γ2 subunit and do not show this β-subunit preference, enabling more targeted modulation of specific receptor subtypes.
- [1] Thompson SA, Wingrove PB, Connelly L, Whiting PJ, Wafford KA. Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors. Mol Pharmacol. 2002;61(4):861-9. PMID: 11901225. View Source
